molecular formula C11H14BrN B1519037 (1-(4-Bromophenyl)cyclobutyl)methanamine CAS No. 1039932-36-9

(1-(4-Bromophenyl)cyclobutyl)methanamine

Cat. No.: B1519037
CAS No.: 1039932-36-9
M. Wt: 240.14 g/mol
InChI Key: VJQZVOUMGNRLJU-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Biological Activity

(1-(4-Bromophenyl)cyclobutyl)methanamine, a compound with the molecular formula C14H18BrN, is a derivative of cyclobutylmethanamine characterized by the presence of a bromophenyl substituent. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

The compound is synthesized through various methods, typically involving cyclization and substitution reactions. The following table summarizes key synthetic routes:

Step Reaction Type Description
1CyclizationFormation of the cyclobutyl ring from precursor compounds.
2SubstitutionIntroduction of the bromophenyl group at the 1-position.
3PurificationTechniques such as recrystallization to achieve purity.

The synthesis often employs advanced techniques to optimize yield and purity, such as chromatography and recrystallization methods .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Preliminary studies suggest that it may act as a modulator for specific receptors and enzymes, potentially influencing several biological pathways. However, detailed mechanisms remain largely unexplored.

Potential Targets

  • Receptors : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
  • Enzymes : It could inhibit or activate certain enzymes involved in metabolic processes.

Biological Activity Studies

Recent investigations into the biological activity of this compound have focused on its pharmacological properties. Here are some findings:

  • In vitro Studies : Initial assays indicate that the compound may exhibit inhibitory activity against certain kinases involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit GSK-3β, a kinase implicated in various diseases .
  • Cytotoxicity : Research has also assessed its cytotoxic effects on different cell lines. In one study, compounds structurally related to this compound were tested for viability in mouse neuronal cells (HT-22) and microglial cells (BV-2). The results indicated varying degrees of cytotoxicity depending on concentration, with some compounds showing significant effects at higher doses .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Neuroprotection : A study explored its role in mitigating tau hyperphosphorylation in models of neurodegeneration. Compounds with similar structural features demonstrated protective effects against cognitive deficits .
  • Anti-inflammatory Effects : Other research indicated that derivatives could reduce pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

Properties

IUPAC Name

[1-(4-bromophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQZVOUMGNRLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651818
Record name 1-[1-(4-Bromophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039932-36-9
Record name 1-[1-(4-Bromophenyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-bromophenyl)cyclobutyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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